molecular formula C9H15ClN2O2 B2599711 3-Methyl-2-(4-methylimidazol-1-yl)butanoic acid;hydrochloride CAS No. 2460754-90-7

3-Methyl-2-(4-methylimidazol-1-yl)butanoic acid;hydrochloride

Cat. No.: B2599711
CAS No.: 2460754-90-7
M. Wt: 218.68
InChI Key: GCZPWAMIXQCDMY-UHFFFAOYSA-N
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Description

3-Methyl-2-(4-methylimidazol-1-yl)butanoic acid;hydrochloride is a useful research compound. Its molecular formula is C9H15ClN2O2 and its molecular weight is 218.68. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Synthesis Methodologies

3-Methyl-2-(4-methylimidazol-1-yl)butanoic acid;hydrochloride and related compounds have been instrumental in catalyzing various chemical reactions. For example, imidazolium-based ionic liquids, closely related to the chemical , have been used as catalysts and solvents in the synthesis of coumarin derivatives through the Pechmann condensation. This process is facilitated by the dual role of these ionic liquids, offering a quicker and more efficient route compared to traditional methods (Potdar, Mohile, & Salunkhe, 2001). Similarly, these ionic liquids have been employed in the synthesis of highly functionalized pyrroles, showcasing their versatility and efficiency in facilitating multi-component reactions in aqueous media (Yavari & Kowsari, 2008).

Green Chemistry and Solvent-Free Conditions

The applications of this compound extend into the realm of green chemistry, emphasizing solvent-free conditions and recyclability of catalysts. An example of this is the synthesis of 1,2,4,5-tetrasubstituted imidazoles using a Brønsted acidic ionic liquid, which acts as an efficient, green, and reusable catalyst under solvent-free conditions. This approach not only enhances the sustainability of the chemical processes but also allows for the catalyst to be recycled and reused multiple times without a significant loss in catalytic activity (Davoodnia, Heravi, Safavi-Rad, & Tavakoli-Hoseini, 2010).

Ionic Liquid Properties and Applications

The unique properties of ionic liquids related to this compound are exploited in various scientific applications, including as solvents and catalysts for organic reactions. Their ability to dissolve a wide range of materials, combined with low volatility and high thermal stability, makes them ideal for use in green chemistry. For instance, ionic liquids have been used as efficient catalysts in the condensation reaction of aldehydes and ketones, offering milder conditions, shorter reaction times, and higher yields compared to conventional methods (Zang, Wang, Cheng, & Song, 2009).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Methyl-2-(4-methylimidazol-1-yl)butanoic acid;hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s imidazole ring can participate in hydrogen bonding and coordinate with metal ions, making it a versatile ligand in enzymatic reactions. For instance, it may interact with metalloenzymes, affecting their catalytic activity and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific receptors or enzymes can modulate signaling cascades, leading to changes in gene transcription and protein synthesis. Additionally, it may affect metabolic pathways by altering enzyme activities, thereby impacting cellular energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in mRNA and protein levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in adaptive cellular responses, including changes in gene expression and metabolic adjustments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage or metabolic imbalances. Threshold effects are often observed, where a specific dosage range produces optimal results without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may act as a substrate or inhibitor in enzymatic reactions, affecting the overall metabolic balance. Its impact on metabolic pathways can lead to changes in energy production, biosynthesis, and cellular homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it may localize to particular compartments or organelles, influencing its accumulation and activity. The distribution pattern of the compound can affect its efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biological effects. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

3-methyl-2-(4-methylimidazol-1-yl)butanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2.ClH/c1-6(2)8(9(12)13)11-4-7(3)10-5-11;/h4-6,8H,1-3H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZPWAMIXQCDMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C(C(C)C)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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